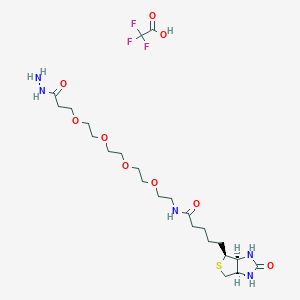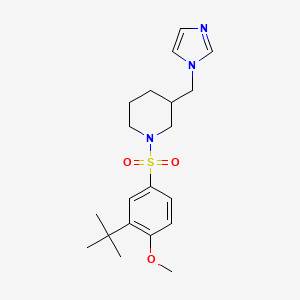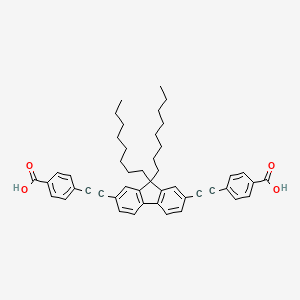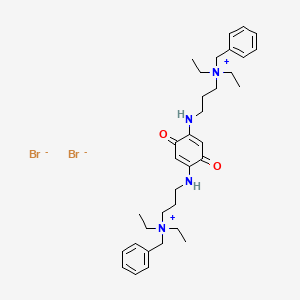
Tfax 488,tfp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TFAX 488, TFP is a green fluorescent dye known for its pH insensitivity over a broad range (pH 4-10). It forms exceptionally bright and photostable conjugates with proteins or antibodies, making it a valuable tool in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
TFAX 488, TFP is synthesized through a series of chemical reactions involving the introduction of fluorophores and reactive groups. The compound is typically prepared by reacting a suitable fluorophore with a tetrafluorophenyl (TFP) ester moiety. This reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of TFAX 488, TFP involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as chromatography to isolate the desired product and remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
TFAX 488, TFP primarily undergoes substitution reactions due to the presence of the TFP ester group. It reacts efficiently with primary amines to form stable dye-protein conjugates .
Common Reagents and Conditions
The common reagents used in the reactions involving TFAX 488, TFP include primary amines and buffers to maintain the pH. The reactions are typically carried out at room temperature to ensure optimal conjugation .
Major Products Formed
The major products formed from the reactions of TFAX 488, TFP are dye-protein conjugates. These conjugates are highly photostable and exhibit bright fluorescence, making them suitable for various imaging applications .
Wissenschaftliche Forschungsanwendungen
TFAX 488, TFP is widely used in scientific research due to its unique properties. Some of its applications include:
Flow Cytometry: Used to label cells for analysis and sorting.
Two-Photon Excitation Microscopy: Enables deep tissue imaging with minimal photodamage.
Super-Resolution Microscopy: Techniques such as dSTORM, SIM, and STED benefit from its bright and stable fluorescence
Biological Conjugation: Forms stable conjugates with proteins and antibodies, useful in various biochemical assays
Wirkmechanismus
TFAX 488, TFP exerts its effects through the formation of stable conjugates with proteins or antibodies. The TFP ester group reacts with primary amines, forming a covalent bond that results in highly photostable and bright fluorescent conjugates. This mechanism allows for precise labeling and imaging of biological samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to TFAX 488, TFP include:
- Alexa Fluor 488
- FITC (Fluorescein isothiocyanate)
- Cy2
- ATTO 488
Uniqueness
TFAX 488, TFP stands out due to its exceptional photostability and brightness. Unlike other dyes, it is less susceptible to spontaneous hydrolysis during conjugation reactions, making it more reliable for long-term imaging applications .
Eigenschaften
Molekularformel |
C39H44F4N4O11S2 |
|---|---|
Molekulargewicht |
884.9 g/mol |
IUPAC-Name |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H14F4N2O11S2.2C6H15N/c28-14-8-15(29)20(31)23(19(14)30)44-27(36)9-1-2-10(13(7-9)26(34)35)18-11-3-5-16(32)24(45(37,38)39)21(11)43-22-12(18)4-6-17(33)25(22)46(40,41)42;2*1-4-7(5-2)6-3/h1-8,32H,33H2,(H,34,35)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
InChI-Schlüssel |
CLDXHCOMIZOUGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)OC2=C(C(=CC(=C2F)F)F)F)C(=O)O)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)


![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)




![1-[4-[[4-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]phenyl]methyl]piperazin-1-yl]ethanone](/img/structure/B11929159.png)
![(2S)-2-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carbonyl]-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-[(4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]-[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)-6-oxo-6-(1,2,3,4-tetrahydroisoquinolin-3-yl)hexanoic acid](/img/structure/B11929170.png)
![3-((2-(5-((3AS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethyl)disulfanyl)propanoic acid](/img/structure/B11929173.png)


